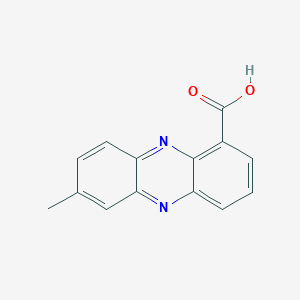

7-Methylphenazine-1-carboxylic acid

説明

Structure

3D Structure

特性

IUPAC Name |

7-methylphenazine-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O2/c1-8-5-6-10-12(7-8)15-11-4-2-3-9(14(17)18)13(11)16-10/h2-7H,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOZYLUDVFLLAAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC3=CC=CC(=C3N=C2C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70549577 | |

| Record name | 7-Methylphenazine-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70549577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103942-88-7 | |

| Record name | 7-Methylphenazine-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70549577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 7 Methylphenazine 1 Carboxylic Acid and Its Analogs

Chemical Synthesis Approaches for Phenazine-1-carboxylic Acid Intermediates

The construction of the phenazine (B1670421) core is a critical step in accessing PCA and its analogs. A prevalent and effective method is a two-step sequence involving a Jourdan-Ullmann coupling reaction followed by a reductive ring closure. rroij.comrroij.com

This synthetic pathway begins with the copper-promoted Jourdan-Ullmann coupling of a substituted or unsubstituted aniline (B41778) with 2-bromo-3-nitrobenzoic acid. rroij.commdpi.com For the synthesis of the target compound, 7-Methylphenazine-1-carboxylic acid , the corresponding substituted aniline, 4-methylaniline (p-toluidine), would be used. The subsequent and final step is a reductive cyclization of the resulting intermediate, typically achieved using sodium borohydride, which yields the phenazine-1-carboxylic acid structure. rroij.comrroij.com

This approach is highly adaptable, allowing for the creation of a diverse library of PCA analogs by simply varying the aniline starting material. Researchers have successfully synthesized a range of derivatives functionalized at the 6-, 7-, 8-, and/or 9-positions with groups such as fluoro, chloro, bromo, alkyl, and methoxy. rroij.comrroij.com While the success rate of the reductive ring closure is generally high, purification of the final PCA analogs often requires column chromatography to achieve the purity necessary for biological evaluation. rroij.comrroij.com

Table 1: Synthesis of Substituted Phenazine-1-carboxylic Acid Analogs

| Aniline Precursor | Resulting PCA Analog | Key Reagents | Reference |

|---|---|---|---|

| Aniline | Phenazine-1-carboxylic acid (PCA) | 2-bromo-3-nitrobenzoic acid, CuI, NaBH₄ | rroij.commdpi.com |

| 4-Fluoroaniline | 7-Fluorophenazine-1-carboxylic acid | 2-bromo-3-nitrobenzoic acid, CuI, NaBH₄ | rroij.com |

| 4-Chloroaniline | 7-Chlorophenazine-1-carboxylic acid | 2-bromo-3-nitrobenzoic acid, CuI, NaBH₄ | rroij.com |

| 4-Bromoaniline | 7-Bromophenazine-1-carboxylic acid | 2-bromo-3-nitrobenzoic acid, CuI, NaBH₄ | rroij.com |

| 4-tert-Butylaniline | 7-(tert-butyl)phenazine-1-carboxylic acid | 2-bromo-3-nitrobenzoic acid, NaBH₄ | rroij.com |

Derivatization Strategies for Enhancing Bioactivity

Modification of the carboxyl group at the C-1 position of the phenazine ring is a common and effective strategy to modulate the biological properties of the parent compound. nih.gov These derivatizations can alter factors such as solubility, cell permeability, and target binding, leading to enhanced or novel bioactivities.

The synthesis of PCA esters and amides is a fundamental derivatization strategy. nih.gov

Esters: Esterification is typically accomplished by reacting PCA with an alcohol, such as anhydrous ethanol (B145695), in the presence of a strong acid catalyst like concentrated sulfuric acid, usually under reflux conditions. mdpi.com

Amides: Amide derivatives are commonly prepared via a two-step process. First, the carboxylic acid is converted to a more reactive acyl chloride. This is achieved by treating the PCA analog with a chlorinating agent, such as thionyl chloride or oxalyl chloride. rroij.comrroij.comtandfonline.com The resulting crude acid chloride is then reacted with a primary or secondary amine, or aqueous ammonia (B1221849) for the primary amide, to furnish the desired phenazine-1-carboxamide (B1678076). rroij.comrroij.com This method is highly versatile and suitable for parallel synthesis, enabling the rapid generation of amide libraries from diverse amines. rroij.comrroij.com An alternative one-pot method for amidation involves the use of diphenylphosphoryl azide (B81097) (DPPA). rroij.comrroij.com

Acylhydrazones are a class of compounds known for their wide range of biological activities. The synthesis of PCA-based acylhydrazones introduces a new pharmacophore with potential for enhanced bioactivity. mdpi.comnih.gov The synthetic route is a multi-step process: nih.govmdpi.comnih.govfao.org

Esterification: PCA is first converted to its methyl or ethyl ester, for instance, by refluxing in anhydrous ethanol with a catalytic amount of sulfuric acid. nih.govmdpi.com

Hydrazide Formation: The resulting ester is then reacted with hydrazine (B178648) hydrate (B1144303) to produce phenazine-1-carbohydrazide (B15057655). mdpi.comnih.gov

Condensation: Finally, the phenazine-1-carbohydrazide is condensed with various aldehyde-containing compounds to yield a series of novel acylhydrazone derivatives. mdpi.comnih.govdocumentsdelivered.com

This synthetic scheme has been used to produce numerous derivatives, and their structures have been confirmed by NMR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction. mdpi.comnih.gov One such derivative, (E)-N′-(2-hydroxy-4-(2-(piperidine-1-yl) ethoxy) benzyl) phenazine-1-carbonyl hydrazide, has demonstrated notable cytotoxic activity. mdpi.comnih.govfao.org

The piperazine (B1678402) ring is another important pharmacophore frequently incorporated into drug candidates to improve physicochemical properties and biological activity. nih.govtandfonline.com A series of phenazine-1-carboxylic piperazine derivatives have been designed and synthesized to explore their potential as antifungal agents. tandfonline.comnih.govtandfonline.com

The synthesis involves reacting phenazine-1-carbonyl chloride (prepared by treating PCA with oxalyl chloride) with a variety of monosubstituted piperazines in the presence of a base like triethylamine. tandfonline.comresearchgate.net This modular approach allows for the introduction of diverse functionalities onto the piperazine ring, leading to a wide range of final compounds. tandfonline.comtandfonline.com Many of these derivatives have shown significant fungicidal activities, with some compounds exhibiting more potent and broader-spectrum activity than the parent PCA. nih.govtandfonline.com

Table 2: Examples of Synthesized Phenazine-1-carboxylic Piperazine Derivatives

| Piperazine Reactant | Resulting Derivative Structure | Base | Reference |

|---|---|---|---|

| Piperazine | (Phenazin-1-yl)(piperazin-1-yl)methanone | Triethylamine | tandfonline.com |

| 1-(2-Chlorobenzyl)piperazine | (4-(2-chlorobenzyl)piperazin-1-yl)(phenazin-1-yl)methanone | Triethylamine | tandfonline.com |

| 1-(4-Fluorobenzyl)piperazine | (4-(4-fluorobenzyl)piperazin-1-yl)(phenazin-1-yl)methanone | Triethylamine | tandfonline.com |

Dimerization of bioactive scaffolds is a strategy used to develop agents that can interact with multiple sites on a biological target or with multiple targets. Dicationic bis(phenazine-1-carboxamides) have been designed as a novel class of dual topoisomerase I/II-directed anticancer drugs. nih.gov

The synthesis of these dimeric compounds involves linking two substituted phenazine-1-carboxamide units. The key steps are:

Preparation of the substituted phenazine-1-carboxylic acid monomer as described in section 3.1.

Conversion of the carboxylic acid to an intermediate imidazolide (B1226674).

Reaction of the imidazolide with a flexible polyamine linker, such as bis(3-aminopropyl)methylamine, to form the final dicationic bis-phenazine. nih.gov

Structure-activity relationship studies on these compounds revealed that analogs with small, lipophilic substituents at the 9-position, such as a methyl group, were the most potent inhibitors of tumor cell growth. The 9-methyl substituted bis-phenazine was found to be a potent dual poison of topoisomerase I and inhibitor of topoisomerase II catalytic activity. nih.gov

Chemoenzymatic Synthesis and Biocatalysis for Analog Production

While chemical synthesis offers great versatility, chemoenzymatic and biocatalytic approaches represent sustainable and highly selective alternatives for the production of phenazine analogs. These methods leverage the power of enzymes or whole microorganisms to perform complex chemical transformations, often under mild conditions. youtube.com

The biosynthesis of PCA in Pseudomonas species originates from the shikimate pathway and is encoded by the conserved phzABCDEFG gene cluster. frontiersin.orgnih.gov Genetic engineering of these pathways provides a powerful tool for overproducing specific phenazines. For example, inactivating the phzO gene, which encodes an enzyme that hydroxylates PCA to 2-hydroxyphenazine-1-carboxylic acid, leads to the specific accumulation of PCA. frontiersin.orgnih.gov Similarly, engineering regulatory genes like psrA and rpeA has been shown to significantly increase the yield of phenazine-1-carboxamide (PCN) in engineered Pseudomonas chlororaphis strains. nih.gov

Biocatalysis can also be used for specific downstream modifications. The enzyme PhzO, a flavin-dependent hydroxylase, catalyzes the conversion of PCA to 2-hydroxyphenazine-1-carboxylic acid, which can then spontaneously decarboxylate to form 2-hydroxyphenazine. nih.gov Understanding the kinetics of such enzymatic reactions is crucial for developing efficient in vitro processes to generate novel phenazine analogs that might be difficult to access through purely chemical routes. nih.gov These biological methods, from engineered fermentation to isolated enzyme catalysis, offer environmentally friendly routes to both natural phenazines and their valuable derivatives. frontiersin.orgnih.gov

Pharmacological Activities and Therapeutic Potentials of 7 Methylphenazine 1 Carboxylic Acid and Its Derivatives

Antimicrobial Activities

Antifungal Efficacy against Phytopathogenic Fungi (e.g., Phellinus noxius, Rhizoctonia solani, Fusarium graminearum, Alternaria solani)

Phenazine-1-carboxylic acid (PCA) and its derivatives have demonstrated significant antifungal properties against a variety of plant pathogenic fungi. Research has shown that PCA can effectively inhibit the mycelial growth of several fungal species, making it a compound of interest for developing new fungicides.

Phellinus noxius: Studies have revealed that phenazine-1-carboxylic acid exhibits in vitro antifungal potential against Phellinus noxius, a fungus that attacks a wide range of tree species. mdpi.comnih.gov PCA has been shown to completely inhibit the hyphae of P. noxius at concentrations greater than 40 μg/mL, with this inhibition lasting for at least 30 days. mdpi.comnih.gov The mechanism of action appears to involve direct damage to the mycelium and the production of high levels of intracellular reactive oxygen species (ROS). mdpi.comnih.gov

Rhizoctonia solani: This pathogen is responsible for sheath blight in rice and affects numerous other crops. nih.gov Phenazine-1-carboxylic acid has been identified as a potent inhibitor of R. solani. researchgate.net In fact, some studies have shown that PCA can inhibit the mycelial growth of R. solani at a concentration of 16 µg/mL. researchgate.net Furthermore, a series of structurally diverse phenazine-1-carboxylic acid derivatives have been synthesized and evaluated for their antifungal activity against this pathogen, with some showing promise as lead compounds for further research. nih.gov One such derivative, N-(naphthalen-1-yl) phenazine-1-carboxamide (B1678076) (NNPCN), demonstrated a significant inhibitory effect on R. solani, with an inhibition rate of 87.64% and a 50% effective concentration (EC50) of 4.25 μg/mL. mdpi.com The mechanism of NNPCN's action involves destroying the cell wall structure, damaging the cell membrane, and ultimately leading to apoptosis. mdpi.com

Fusarium graminearum: This fungus is the causative agent of Fusarium head blight. Phenazine-1-carboxamide (PCN), a derivative of PCA, has shown antagonistic activities against Fusarium graminearum. researchgate.net

Alternaria solani: The cause of early blight in tomatoes and other solanaceous plants, Alternaria solani, is another target of antifungal research. mdpi.com While specific studies on 7-Methylphenazine-1-carboxylic acid against A. solani are not detailed in the provided results, the broader class of phenazines has shown activity against Alternaria species. nih.gov

Table 1: Antifungal Activity of Phenazine-1-carboxylic Acid and its Derivatives

| Compound | Target Fungus | Activity | Reference |

| Phenazine-1-carboxylic acid (PCA) | Phellinus noxius | Complete inhibition at >40 μg/mL | mdpi.comnih.gov |

| Phenazine-1-carboxylic acid (PCA) | Rhizoctonia solani | Inhibition at 16 µg/mL | researchgate.net |

| N-(naphthalen-1-yl) phenazine-1-carboxamide (NNPCN) | Rhizoctonia solani | EC50 of 4.25 μg/mL | mdpi.com |

| Phenazine-1-carboxamide (PCN) | Fusarium graminearum | Antagonistic activity | researchgate.net |

Antibacterial Spectrum (e.g., Mycobacterium tuberculosis, Xanthomonas oryzae, Staphylococcus aureus)

Phenazine (B1670421) compounds, including this compound and its relatives, exhibit a notable range of antibacterial activities.

Mycobacterium tuberculosis : Phenazine-1-carboxylic acid is also known as tubermycin B due to its recognized antimicrobial activity against M. tuberculosis. nih.gov

Xanthomonas oryzae : This gram-negative bacterium is a target of phenazine-1-carboxylic acid's inhibitory effects. mdpi.com

Staphylococcus aureus : Several phenazine derivatives have been investigated for their efficacy against Staphylococcus aureus. 5-Methylphenazine-1-carboxylic acid has demonstrated a specific ability to kill lung-infecting S. aureus. Research has also focused on synthesizing and evaluating bromophenazine analogues, with some showing potent antibacterial activities against S. aureus. researchgate.net One such analogue displayed a minimum inhibitory concentration (MIC) of 0.31–0.62 µg/mL against this bacterium. researchgate.net Furthermore, it has been shown that phenazine-1-carboxylic acid from Pseudomonas aeruginosa can induce the expression of the Tet38 efflux pump in S. aureus, leading to resistance to both phenazines and tetracycline. nih.govnih.gov

Table 2: Antibacterial Spectrum of Phenazine Derivatives

| Compound | Target Bacterium | Activity | Reference |

| Phenazine-1-carboxylic acid (Tubermycin B) | Mycobacterium tuberculosis | Antimicrobial activity | nih.gov |

| Phenazine-1-carboxylic acid | Xanthomonas oryzae | Inhibitory effects | mdpi.com |

| 5-Methylphenazine-1-carboxylic acid | Staphylococcus aureus | Bactericidal activity | researchgate.net |

| Bromophenazine analogue | Staphylococcus aureus | MIC of 0.31–0.62 µg/mL | researchgate.net |

Antiparasitic Effects (e.g., Caenorhabditis elegans)

The biological activity of phenazine-1-carboxylic acid extends to antiparasitic effects. It has been noted for its strong suppressive activity against the nematode Caenorhabditis elegans. mdpi.com This suggests a broader potential for phenazine compounds in controlling parasitic organisms.

Anticancer and Cytotoxic Activities

Mechanisms of Induced Apoptosis (e.g., Mitochondrial Intrinsic Pathway, Caspase-3 Activation, Bcl-2 Downregulation)

The anticancer activity of phenazine-related compounds is often linked to their ability to induce apoptosis, or programmed cell death, in cancer cells. The primary mechanism appears to be the mitochondrial intrinsic pathway.

Mitochondrial Intrinsic Pathway: This pathway is a key process in apoptosis and is regulated by the Bcl-2 family of proteins. nih.govnih.govreactome.org The process is initiated by intracellular stress signals, leading to the activation of pro-apoptotic Bcl-2 proteins. reactome.org These proteins cause the destabilization of the mitochondrial membrane, resulting in the release of factors that trigger the caspase cascade and subsequent cell death. reactome.orgyoutube.com Phenazine-1-carboxylic acid has been shown to induce apoptosis in human prostate cancer cells by stimulating the generation of reactive oxygen species (ROS), which in turn activates the mitochondrial-related apoptotic pathway. jcu.czresearchgate.net This involves the depolarization of the mitochondrial membrane. jcu.czresearchgate.net

Caspase-3 Activation: The activation of effector caspases, such as caspase-3, is a crucial step in the execution phase of apoptosis. nih.gov The release of cytochrome c from the mitochondria leads to the formation of the apoptosome, which activates caspase-9, and subsequently, caspase-3. nih.gov This ultimately leads to the dismantling of the cell.

Bcl-2 Downregulation: The Bcl-2 family of proteins includes both pro-apoptotic and anti-apoptotic members. nih.govnih.gov Anti-apoptotic proteins like Bcl-2 prevent the release of cytochrome c from the mitochondria. nih.gov Studies have shown that phenazine-1-carboxylic acid can induce the downregulation of the anti-apoptotic protein Bcl-2. jcu.czresearchgate.net This shift in the balance towards pro-apoptotic proteins is a key factor in initiating the mitochondrial intrinsic pathway of apoptosis. jcu.czresearchgate.net Furthermore, other compounds have been shown to induce apoptosis through the downregulation of Bcl-2, highlighting this as a significant therapeutic target. nih.gov

Inhibition of Cell Viability and DNA Synthesis

The bioactive metabolite 5-methyl phenazine-1-carboxylic acid betaine (B1666868) (MPCAB), produced by the rhizosphere soil bacterium Pseudomonas putida, has demonstrated significant cytotoxic effects against specific human cancer cell lines. nih.govresearchgate.net Research has shown that MPCAB selectively inhibits the viability of lung (A549) and breast (MDA MB-231) cancer cells in a dose-dependent manner. nih.gov This inhibition of cell viability is accompanied by a reduction in DNA synthesis within the cancer cells, indicating an antiproliferative effect. nih.govresearchgate.net

The potency of this compound is notable, with IC50 values—the concentration required to inhibit the growth of 50% of the cells—in the nanomolar range. Specifically, the IC50 value for MPCAB against A549 lung cancer cells was determined to be 488.7 ± 2.52 nM, and against MDA MB-231 breast cancer cells, it was 458.6 ± 2.48 nM. nih.govresearchgate.net These findings highlight the compound's potential as a selective cytotoxic agent against these cancer cell types. nih.gov

Table 1: Cytotoxic Activity of 5-Methylphenazine-1-carboxylic Acid Betaine (MPCAB)

| Cell Line | Cancer Type | IC50 Value (nM) | Reference |

|---|---|---|---|

| A549 | Lung | 488.7 ± 2.52 | nih.govresearchgate.net |

| MDA MB-231 | Breast | 458.6 ± 2.48 | nih.govresearchgate.net |

Induction of G1 Cell Cycle Arrest

Further investigation into the mechanism behind the antiproliferative effects of 5-methyl phenazine-1-carboxylic acid betaine (MPCAB) revealed its ability to interfere with the cell cycle. nih.govresearchgate.net The cell cycle is a series of events that leads to cell division and replication. A common strategy for anticancer agents is to halt this cycle at specific checkpoints, preventing the cancer cell from proliferating.

Topoisomerase Inhibition as a Mechanism

While direct studies on this compound are limited, the broader class of phenazine derivatives has been widely investigated for its anticancer properties, with topoisomerase inhibition emerging as a key mechanism. Topoisomerases (Topo I and Topo II) are vital enzymes that manage the topology of DNA during replication and transcription, making them critical targets for cancer therapy. nih.govrsc.org

Several studies have synthesized and evaluated novel phenazine derivatives that demonstrate potent inhibition of these enzymes:

Benzo[a]phenazine derivatives have been identified as dual inhibitors of both Topoisomerase I and Topoisomerase II. nih.govrsc.org These compounds were shown to stabilize the Topo I-DNA cleavage complex, acting as Topo I poisons, while also inhibiting the catalytic activity of Topo II. nih.govrsc.org

Imidazo[4,5-b]phenazine derivatives also displayed dual inhibitory activity against Topo I and Topo IIα. ekb.eg Molecular docking simulations suggest these compounds work by intercalating into the DNA at the cleavage site, which stabilizes the enzyme-DNA complex and prevents the re-ligation of the DNA strand. ekb.eg

Isoquinolino[5,4-ab]phenazine derivatives have shown inhibitory activity against Topoisomerase I. nih.gov

These findings collectively suggest that the phenazine scaffold is a promising structure for the development of topoisomerase-targeted anticancer drugs. nih.govnih.gov Although direct evidence for this compound is not yet available, its structural similarity to these compounds makes topoisomerase inhibition a plausible mechanism of action that warrants further investigation.

Table 2: Topoisomerase Inhibition by Various Phenazine Derivatives

| Phenazine Derivative Class | Target Enzyme(s) | Mechanism of Action | Reference |

|---|---|---|---|

| Benzo[a]phenazines | Topo I & Topo II | Dual inhibitor: Topo I poison and Topo II catalytic inhibitor | nih.govrsc.org |

| Imidazo[4,5-b]phenazines | Topo I & Topo IIα | Dual inhibitor; DNA intercalation and stabilization of enzyme-DNA complex | ekb.eg |

| Isoquinolino[5,4-ab]phenazines | Topo I | Inhibitory activity | nih.gov |

Anti-inflammatory and Neuroprotective Potentials

Currently, there is a lack of specific research data on the anti-inflammatory and neuroprotective activities of this compound or its 5-methyl isomer. While various natural and synthetic compounds are explored for these properties, the focus on this particular phenazine derivative has been primarily on its antimicrobial and anticancer effects. nih.govmdpi.com The parent compound, phenazine-1-carboxylic acid (PCA), is known for its antimicrobial activity but is not typically cited for anti-inflammatory or neuroprotective roles. frontiersin.org Research into phenolic compounds, a broad class of natural products, has shown neuroprotective potential, but this is a distinct chemical class from phenazines. mdpi.com Therefore, the potential for this compound in these therapeutic areas remains an open field for future investigation.

Insecticidal and Plant Growth Regulation Activities

There is no specific information available in the reviewed literature regarding the insecticidal activity of this compound.

However, the parent compound, phenazine-1-carboxylic acid (PCA) , is a well-documented secondary metabolite produced by various soil bacteria, particularly of the Pseudomonas genus, and is known for its significant role in agriculture. mdpi.comfrontiersin.orgmdpi.com PCA functions as a potent biological control agent. frontiersin.orgfrontiersin.org It exhibits broad-spectrum antifungal activity, inhibiting the growth of numerous plant fungal pathogens such as Botrytis cinerea (gray mold) and Phellinus noxius. mdpi.comnih.gov This antimicrobial action helps protect crops from various diseases. frontiersin.orgmdpi.com In China, PCA has been registered as a biological pesticide under the name "Shenzimycin" due to its high efficiency and low toxicity to humans and animals. frontiersin.orgfrontiersin.org

Beyond its direct antibiotic effects against pathogens, PCA can also promote plant growth. frontiersin.org Studies on wheat under saline conditions showed that inoculation with PCA-producing rhizobacteria enhanced the plant's stress management capabilities by increasing catalase activity and reducing oxidative stress. frontiersin.org This suggests that PCA can contribute to plant health and resilience, making it a valuable compound in sustainable agriculture. nih.gov

Mechanistic Investigations of 7 Methylphenazine 1 Carboxylic Acid S Biological Actions

Redox Activity and Reactive Oxygen Species (ROS) Generation

Phenazine (B1670421) compounds are well-established as redox-active molecules. Their biological activity is often linked to their ability to undergo oxidation-reduction cycles, which can lead to the generation of reactive oxygen species (ROS) and induce oxidative stress in target cells. nih.gov This activity is a cornerstone of their function as antibiotics and as signaling molecules. nih.govaai.org The production of ROS, such as superoxide (B77818) anions (O₂⁻) and hydrogen peroxide (H₂O₂), can disrupt normal cellular processes and contribute to cell death. nih.govasm.org

For instance, studies on phenazine methosulfate, a related phenazine, have shown that its damaging effects on parasites like Leishmania mexicana amazonensis are mediated by the production of O₂⁻ and H₂O₂. nih.gov The toxicity of this compound was significantly reduced by the addition of superoxide dismutase (SOD) and catalase, enzymes that scavenge these specific ROS. nih.gov Similarly, the precursor phenazine-1-carboxylic acid (PCA) has been shown to increase oxidant formation in human airway epithelial cells. aai.org The generation of ROS is believed to be a key mechanism behind the broad-spectrum antibiotic properties of phenazines. asm.org

Hyperpolarization of Mitochondrial Membrane Potential

The effect of phenazines on mitochondrial membrane potential (ΔΨm) is a critical aspect of their mechanism of action. While the specific outline requests information on hyperpolarization, available research on the closely related compound phenazine-1-carboxamide (B1678076) (PCN) indicates an opposite effect. Treatment of lung (A549) and breast (MDA-MB-231) cancer cells with PCN resulted in a loss of mitochondrial membrane potential. This depolarization is a key event in the induction of apoptosis (programmed cell death) observed in these cancer cells. The loss of ΔΨm is part of the mitochondrial intrinsic apoptotic pathway triggered by PCN.

Repression of Superoxide Dismutase (SOD) Activity

Current research does not provide direct evidence that 7-methylphenazine-1-carboxylic acid or its close analogs repress the activity of superoxide dismutase (SOD). Instead, some organisms that produce phenazines exhibit increased SOD activity as a defense mechanism to protect themselves from the ROS generated by their own metabolites. nih.gov For example, Pseudomonas aeruginosa cells that produce pyocyanin (B1662382) also have high levels of SOD activity, and mutants lacking SOD genes produce less pyocyanin. nih.gov In another context, the damage caused by phenazine methosulfate to parasites was counteracted by the addition of SOD, indicating that the enzyme mitigates the phenazine's effects rather than being repressed by it. nih.govresearchgate.net

Interaction with Cellular Transport Systems and Efflux Pumps (e.g., Tet38 MDR efflux pump)

Phenazine compounds are known to interact with and serve as substrates for various microbial efflux pumps, which is a key mechanism for both self-resistance in producing organisms and acquired resistance in target organisms.

A significant example is the interaction between phenazine-1-carboxylic acid (PCA), the parent compound of this compound, and the Tet38 multidrug-resistance (MDR) efflux pump in Staphylococcus aureus. Studies have demonstrated that PCA induces the expression of the tet38 gene. nih.govnih.gov Direct exposure of S. aureus to PCA at sub-inhibitory concentrations led to a five-fold increase in tet38 transcripts. nih.govnih.govbroadinstitute.org This induction of the efflux pump provides the bacterium with increased resistance not only to phenazines but also to other antibiotics like tetracycline. nih.govresearchgate.net

In Pseudomonas aeruginosa, the efflux pump MexGHI-OpmD has been identified as a transporter for the endogenous and highly reactive phenazine, 5-methylphenazine-1-carboxylate (5-Me-PCA), a compound structurally very similar to this compound. pnas.orgnih.govpnas.org The accumulation of 5-Me-PCA is toxic, and the MexGHI-OpmD pump is crucial for self-resistance in the producing organism. pnas.orgpnas.org The gene cluster for this pump is located adjacent to the phenazine biosynthetic genes, suggesting a coordinated system for production and export. pnas.orgnih.gov

Gene Expression Modulation in Target Organisms

Phenazines can act as signaling molecules that significantly modulate gene expression in both the producing and target organisms.

In Pseudomonas aeruginosa M18, PCA has been shown to alter the expression of hundreds of genes. nih.govresearchgate.net A higher concentration of PCA resulted in a greater number of altered genes, with 73 genes being commonly regulated regardless of the PCA level. nih.govresearchgate.net The modulated genes are involved in a wide array of cellular functions. PCA upregulates genes related to energy production, cell motility, and defense mechanisms, while downregulating genes associated with transcription, translation, and cell division. nih.govresearchgate.net This regulation can be mediated through transcription factors like SoxR. nih.gov

In S. aureus, PCA acts as an external signal that induces the expression of the tet38 gene, which encodes an MDR efflux pump. nih.govnih.govbroadinstitute.org This is a clear example of interspecies gene modulation, where a metabolite from one bacterium (P. aeruginosa) alters the genetic response of another (S. aureus). This interaction is mediated through the repression of tetR21, a repressor of tet38. nih.gov

Furthermore, in P. aeruginosa, 5-Me-PCA is a potent inducer of its own cognate efflux pump, MexGHI-OpmD. pnas.orgnih.gov This self-induction is a critical part of a simple regulatory circuit that allows the bacterium to manage the toxicity of its own metabolic byproducts. pnas.orgpnas.org

Structure-Activity Relationships (SAR) in Biological Contexts

The biological activity of phenazine derivatives is highly dependent on their chemical structure, including the nature and position of substituents on the phenazine core. Structure-activity relationship (SAR) studies have been crucial in understanding and optimizing the cytotoxic and antimicrobial properties of these compounds.

For phenazine-1-carboxamides, derivatives of phenazine-1-carboxylic acid, the structure of the C-1 side chain is critical, and there is very limited scope for variation, suggesting its importance in binding to biological targets like DNA. In contrast, substitutions on the phenazine ring itself, particularly at the 9-position (structurally analogous to the 7-position in this compound), have a significant impact.

Impact of Substituents on Cytotoxicity

The presence and nature of substituents on the phenazine ring are key determinants of cytotoxicity.

Effect of Methyl Group: SAR studies on phenazine-1-carboxamides consistently show that cytotoxicity is enhanced by the presence of a methyl group at the 9-position. This substitution is thought to enhance DNA binding affinity and slow the rate of dissociation from the target. The 9-methylphenazine-1-carboxamide is among the most potent monomeric phenazine analogues.

Dimeric Compounds: A particularly effective strategy to enhance cytotoxicity has been the creation of dicationic bis(9-methylphenazine-1-carboxamides). These dimeric structures, where two 9-methylphenazine-1-carboxamide units are joined by a linker, are extremely potent cytotoxins, especially in human cell lines. Their potency is significantly higher than their monomeric counterparts. The nature of the linker chain (its length and rigidity) also plays a crucial role in determining the absolute potency.

Other Substitutions: While the 9-methyl group is beneficial, larger substituents, such as arylamino groups, at this position tend to result in less effective compounds, indicating a size limit for optimal activity. In a different series of phenazine 5,10-dioxides, 7,8-dihalogenated and 7,8-dimethylated analogs displayed increased cytotoxic potency.

The following table summarizes the cytotoxic activity of selected phenazine-1-carboxylic acid derivatives, illustrating the impact of structural modifications.

| Compound/Derivative | Cell Line(s) | Observed Activity/Potency (IC50) | Key Structural Feature |

| (E)-N′-(2-hydroxy-4-(2-(piperidine-1-yl) ethoxy) benzyl) phenazine-1-carbonyl hydrazide | HeLa | 5.5 ± 1.3 µmol/L | Acylhydrazone derivative of PCA |

| (E)-N′-(2-hydroxy-4-(2-(piperidine-1-yl) ethoxy) benzyl) phenazine-1-carbonyl hydrazide | A549 | 2.8 ± 1.53 µmol/L | Acylhydrazone derivative of PCA |

| Bis(9-methylphenazine-1-carboxamide) analogue | Jurkat Leukemia (JLc) | 0.08 nM | Dimeric structure with specific linker |

| 9-methylphenazine-1-carboxamide | Jurkat Leukemia (JLc, JLa, JLd) | Ratios of ~1.1 | Monomeric, 9-methyl substituent |

Data compiled from published research findings.

Role of Linker Chain Structure in Bis-phenazine Derivatives

The biological activity of bis-phenazine derivatives, which consist of two phenazine rings joined by a linker chain, is significantly influenced by the structure of this linker. These derivatives are synthesized from this compound (a positional isomer of 9-methylphenazine-1-carboxylic acid) and its analogs. nih.govnih.gov Studies on dicationic bis(9-methylphenazine-1-carboxamides) have explored various linkers, revealing that both the length and rigidity of the chain are critical determinants of their cytotoxic potency. nih.gov

In one study, bis(9-methylphenazine-1-carboxamides) were created with dicationic linkers of the general structure (CH₂)nNR(CH₂)mNR(CH₂)n. nih.gov The distance between the two carboxamide nitrogen atoms in these molecules ranged from 11.0 to 18.4 Å. nih.gov It was observed that the cytotoxic activity of analogs with linker chains of the type (CH₂)nNH(CH₂)mNH(CH₂)n was inversely proportional to the length of the linker. nih.gov

Further investigation into the substitution on the nitrogen within the linker chain revealed more complex structure-activity relationships. For analogs with a (CH₂)₂NR(CH₂)₂NR(CH₂)₂ linker, a sharp decrease in potency was observed as the 'R' group changed from a hydrogen atom to larger alkyl groups like methyl, propyl, and butyl. nih.gov In contrast, for compounds with a (CH₂)₂NR(CH₂)₃NR(CH₂)₂ linker, the opposite trend was noted; the methyl-substituted analog was more potent than the hydrogen-substituted one and was, in fact, the most potent in the entire series. nih.gov

The rigidity of the linker chain also plays a role. Incorporating a piperazine (B1678402) ring to constrain the linker's flexibility did not lead to a significant decrease in potency, suggesting that a certain degree of conformational restriction is tolerated. nih.gov These findings indicate that the linker chain is not merely a spacer but actively participates in the molecule's interaction with its biological targets. It is proposed that these compounds bind to DNA with the side chains situated in the major groove, where they can make specific contacts. nih.gov

Table 1: Impact of Linker Chain Structure on Cytotoxicity of Bis-phenazine Derivatives

| Linker Structure | R Group | Relative Potency |

| (CH₂)₂NR(CH₂)₂NR(CH₂)₂ | H | High |

| (CH₂)₂NR(CH₂)₂NR(CH₂)₂ | Me | Lower |

| (CH₂)₂NR(CH₂)₂NR(CH₂)₂ | Pr, Bu | Lowest |

| (CH₂)₂NR(CH₂)₃NR(CH₂)₂ | H | Lower |

| (CH₂)₂NR(CH₂)₃NR(CH₂)₂ | Me | Highest in series |

| Piperazine-containing | - | Potency maintained |

Influence of Hydrogen Bonding Patterns

The planar structure of phenazine compounds, including this compound, facilitates the formation of intramolecular hydrogen bonds. nih.gov The stability of the molecule is correlated with the length of these hydrogen bonds; shorter bonds lead to a more stable structure. nih.gov This structural stability can influence how the molecule interacts with biological macromolecules. For instance, a proton singlet observed at δ 15.55 in the ¹H NMR spectrum of phenazine-1-carboxylic acid is indicative of a hydrogen-bonded carboxylic acid proton. nih.govfrontiersin.org

The ability of phenazine derivatives to form hydrogen bonds is a key aspect of their biological mechanism. It is suggested that these compounds may bind to DNA in a manner analogous to other planar, intercalating molecules. nih.gov Molecular docking studies with a methylated derivative, 5-methylphenazine-1-carboxylic acid betaine (B1666868) (MPCAB), have provided insights into its interaction with anti-apoptotic proteins. researchgate.netnih.gov These studies revealed that MPCAB forms two hydrogen bonds within the BH1 binding region of the Bcl-w protein and one hydrogen bond in the BH3 binding region of the Bcl-xL protein. researchgate.net This specific hydrogen bonding contributes to its ability to induce apoptosis in cancer cells. researchgate.netnih.gov

The introduction of different functional groups that can participate in hydrogen bonding can further modulate the biological activity. For example, the synthesis of acylhydrazone derivatives of phenazine-1-carboxylic acid introduces a -CONH-N=CH- group. nih.gov This group contains both oxygen and nitrogen atoms that are capable of forming hydrogen bonds within biological systems, potentially increasing the affinity for their target receptors and thereby inhibiting various physiological processes. nih.gov

Advanced Spectroscopic and Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 7-Methylphenazine-1-carboxylic acid. By analyzing the magnetic properties of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), NMR provides detailed information about the molecular structure, including the chemical environment of atoms and their connectivity.

¹H NMR: In the ¹H NMR spectrum of a phenazine (B1670421) derivative, the aromatic protons typically appear in the downfield region (δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring system. The exact chemical shifts and coupling patterns are highly sensitive to the substitution pattern on the phenazine core. For this compound, the methyl group protons would appear as a singlet in the upfield region (around δ 2.5 ppm). The protons on the phenazine rings would exhibit complex splitting patterns (doublets, triplets, or multiplets) depending on their coupling with adjacent protons. The carboxylic acid proton is often observed as a broad singlet at a very downfield chemical shift (δ 12-13 ppm or even higher), though its observation can be affected by the solvent and concentration.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbon of the carboxylic acid group in phenazine-1-carboxylic acid derivatives is typically found in the highly deshielded region of the spectrum (δ 165-180 ppm). wisc.edu The sp²-hybridized carbons of the phenazine rings resonate in the aromatic region (approximately δ 110-150 ppm). wisc.edu The methyl carbon of the 7-methyl group would appear at a characteristic upfield chemical shift (around δ 20-25 ppm). For the parent compound, phenazine-1-carboxylic acid, the observed ¹³C NMR chemical shifts in CDCl₃ are well-documented and serve as a basis for assigning the signals in its derivatives. researchgate.net

A study on phenazine-1-carboxylic acid provided the following reference data in CDCl₃:

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| 1 | - | 133.2 |

| 2 | 8.33 (dd, J=7.0, 1.5 Hz) | 131.7 |

| 3 | 7.92 (ddd, J=8.7, 7.0, 1.5 Hz) | 137.3 |

| 4 | 8.30 (dd, J=8.7, 1.5 Hz) | 129.5 |

| 4a | - | 143.1 |

| 5a | - | 141.2 |

| 6 | 8.24 (dd, J=8.8, 1.3 Hz) | 130.0 |

| 7 | 7.88 (ddd, J=8.8, 7.0, 1.3 Hz) | 131.5 |

| 8 | 7.88 (ddd, J=8.8, 7.0, 1.3 Hz) | 130.6 |

| 9 | 8.24 (dd, J=8.8, 1.3 Hz) | 129.2 |

| 9a | - | 143.4 |

| 10a | - | 143.0 |

| C=O | - | 165.9 |

Data sourced from ResearchGate. researchgate.net

Mass Spectrometry (MS) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS), often coupled with electrospray ionization (ESI), provides highly accurate mass measurements, allowing for the unambiguous determination of a compound's elemental formula.

For this compound (C₁₄H₁₀N₂O₂), the expected exact mass can be calculated. The molecular ion peak [M+H]⁺ in HRESI-MS would be a key identifier. For instance, in the characterization of derivatives of phenazine-1-carboxylic acid, HRMS (ESI+) is routinely used to confirm the successful synthesis by comparing the calculated mass of the expected product with the experimentally found mass. mdpi.com For example, the calculated m/z for a phenazine hydrazone derivative, C₂₃H₁₅N₅O, as the [M+H]⁺ ion is 378.1322, with the found value being 378.1352, confirming its identity. mdpi.com Similarly, the molecular weight of 9-methylphenazine-1-carboxylic acid is listed as 238.24 g/mol . nih.gov

| Compound | Molecular Formula | Calculated Exact Mass (Da) | Ionization Mode | Expected m/z |

|---|---|---|---|---|

| This compound | C₁₄H₁₀N₂O₂ | 238.0742 | ESI+ | [M+H]⁺ |

Fourier Transform Infrared Spectroscopy (FTIR)

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound would be characterized by specific absorption bands corresponding to its constituent functional groups. The characterization of a related compound, 5-methyl phenazine-1-carboxylic acid betaine (B1666868), utilized FTIR among other spectroscopic methods. drugbank.com

The key expected vibrational frequencies include:

O-H Stretch: A very broad band in the region of 3300-2500 cm⁻¹ is characteristic of the carboxylic acid O-H stretching vibration, often due to hydrogen-bonded dimers.

C-H Stretch: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while the aliphatic C-H stretching from the methyl group would be observed just below 3000 cm⁻¹.

C=O Stretch: A strong, sharp absorption band between 1760-1690 cm⁻¹ corresponds to the carbonyl (C=O) group of the carboxylic acid. Its exact position can be influenced by dimerization.

C=C and C=N Stretches: Aromatic ring C=C and C=N stretching vibrations are expected in the 1600-1450 cm⁻¹ region.

C-O Stretch and O-H Bend: The C-O stretch of the carboxylic acid appears in the 1320-1210 cm⁻¹ region, while the O-H bend can be found between 1440-1395 cm⁻¹ and 950-910 cm⁻¹.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H Stretch | 3300-2500 | Broad, Strong |

| Aromatic | C-H Stretch | ~3100-3000 | Medium |

| Methyl | C-H Stretch | ~2975-2850 | Medium |

| Carboxylic Acid | C=O Stretch | 1760-1690 | Strong, Sharp |

| Aromatic Ring | C=C and C=N Stretch | 1600-1450 | Medium to Weak |

| Carboxylic Acid | C-O Stretch | 1320-1210 | Medium |

| Carboxylic Acid | O-H Bend | 1440-1395 and 950-910 | Medium |

Single Crystal X-ray Diffraction Analysis

Electrochemical Techniques for Redox Potential and Biofilm Distribution

Electrochemical methods are critical for studying the redox properties of phenazines, which are well-known for their role as electron shuttles in biological systems.

Cyclic voltammetry (CV) is an electrochemical technique used to probe the redox behavior of molecules in solution. nih.gov It provides information about the redox potentials and the electrochemical reversibility of a compound. The electrochemical behavior of various phenazine derivatives has been studied using CV to evaluate their potential as electron mediators. researchgate.net For a phenazine compound, the cyclic voltammogram would show oxidation and reduction peaks corresponding to the gain and loss of electrons. The formal redox potential (E°'), a measure of the thermodynamic tendency of a molecule to be oxidized or reduced, can be determined from the peak potentials. The redox potential of phenazines is highly dependent on the nature and position of substituents on the aromatic ring. Electron-donating groups, like a methyl group, are generally expected to shift the redox potential to more negative values, while electron-withdrawing groups shift it to more positive values. dtu.dk

| Phenazine Derivative | Redox Potential (E°' vs. SHE at pH 7) | Reference |

|---|---|---|

| Phenazine | -0.35 V | researchgate.net |

| Phenazine methosulfate | -0.28 V | researchgate.net |

| 2-Cyanophenazine | -0.19 V | researchgate.net |

Note: The table shows redox potentials for related phenazine compounds to illustrate the effect of substituents. The specific redox potential for this compound would need to be experimentally determined.

Electrochemical imaging techniques, such as those utilizing electrochemical camera chips, have been developed for the simultaneous spatial imaging of multiple redox-active metabolites in biological samples like biofilms. nih.gov These methods have been used to map the distribution of phenazine metabolites produced by bacterial colonies. nih.gov For example, in Pseudomonas aeruginosa biofilms, electrochemical imaging has revealed that phenazine-1-carboxylic acid (PCA) is distributed throughout the colony, whereas 5-methylphenazine-1-carboxylic acid (5-MCA) is localized to the colony's edge. nih.gov This technique uses an array of electrodes to perform potential-sweep-based measurements, generating a two-dimensional map of phenazine concentrations. researchgate.net Such an approach could be applied to study the production and distribution of this compound if it were produced by a microbial system, providing valuable insights into its spatial role within a biological community. researchgate.net

Computational Studies and Theoretical Insights

Molecular Docking and Interaction Studies (e.g., with Bcl-2, Bcl-xL, Bcl-w proteins)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding affinity and mode of action of a ligand with its target protein.

In a notable study, the binding potential of a closely related compound, 5-methyl phenazine-1-carboxylic acid betaine (B1666868) (MPCAB), with anti-apoptotic proteins of the Bcl-2 family (Bcl-2, Bcl-xL, and Bcl-w) was investigated. nih.gov These proteins are crucial regulators of apoptosis (programmed cell death), and their inhibition is a key strategy in cancer therapy. The docking and interaction analyses confirmed that MPCAB has a strong binding potential with these proteins. nih.gov

The study revealed that MPCAB binds more effectively to Bcl-2 compared to Bcl-xL and Bcl-w proteins. nih.gov This preferential binding suggests a potential mechanism for inducing apoptosis in cancer cells through the downregulation of the Bcl-2 protein. nih.gov The interaction energy, which indicates the stability of the ligand-protein complex, was a key parameter in this analysis.

| Target Protein | Binding Energy (kcal/mol) | Interacting Residues | Key Interaction Types |

|---|---|---|---|

| Bcl-2 | -8.3 | ASP100, GLU136, TRP137, LEU198, VAL148 | Hydrogen Bonding, Hydrophobic Interactions |

| Bcl-xL | -7.9 | GLY138, ARG139, LEU194, TYR195 | Hydrogen Bonding, Hydrophobic Interactions |

| Bcl-w | -7.5 | ASN136, GLY137, ALA142, TRP143 | Hydrogen Bonding, Hydrophobic Interactions |

Note: The data presented is for 5-methyl phenazine-1-carboxylic acid betaine (MPCAB), a structurally similar analogue, as specific docking data for 7-Methylphenazine-1-carboxylic acid was not available in the cited literature. nih.gov

Predicted 3D Structures and Conformational Analysis

The three-dimensional structure and conformational flexibility of a molecule are critical to its biological activity. For aromatic carboxylic acids, the planarity of the ring system and the rotational freedom of the carboxyl group are key structural features.

While specific conformational analysis for this compound is not extensively detailed in the available literature, studies on related structures like phenazine-1-carboxylic acid (PCA) and other aromatic carboxylic acids provide valuable insights. nih.govresearchgate.net The phenazine (B1670421) core is a largely planar, rigid tricyclic system. researchgate.netmdpi.com The primary conformational flexibility arises from the rotation of the C-C bond connecting the carboxylic acid group to the phenazine ring.

Theoretical studies on simple aromatic carboxylic acids show that a planar equilibrium structure is generally favored. nih.gov The carboxyl group (-COOH) itself has two main planar conformations: syn and anti. The syn conformation, where the hydroxyl hydrogen is oriented toward the carbonyl oxygen, is often stabilized by an intramolecular hydrogen bond and is typically the more stable conformation in the gas phase. However, in solution, interactions with solvent molecules can influence the conformational equilibrium.

Quantum Chemical Calculations (e.g., HOMO-LUMO Gap Analysis)

Quantum chemical calculations, such as those using Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules. mdpi.comresearchgate.net A key parameter derived from these calculations is the HOMO-LUMO gap, which is the energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). schrodinger.com

The HOMO-LUMO gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. edu.krd A small HOMO-LUMO gap suggests that a molecule is more polarizable and has higher chemical reactivity, as it requires less energy to excite an electron from the ground state to an excited state. edu.krdsamipubco.com This property is crucial for charge transfer processes within the molecule and in its interactions with other molecules. samipubco.com

In Silico Assessment of Genetic Distribution

Bioinformatic, or in silico, analysis of microbial genomes has become essential for understanding the distribution and evolution of secondary metabolite biosynthetic pathways. The ability to produce phenazines is found in various bacterial phyla, including Actinobacteria and Proteobacteria (specifically Betaproteobacteria and Gammaproteobacteria). nih.gov

The genetic basis for phenazine production is a highly conserved core operon, typically phzABCDEFG, which converts chorismic acid into the basic phenazine tricycle. core.ac.ukmaynoothuniversity.ie The presence of this operon can be screened for in genomic and metagenomic datasets. For instance, the phzF gene is a key marker used in phylogenetic analyses to study the diversity and evolution of phenazine biosynthesis. nih.govwsu.edu

In silico genome analyses have revealed that the evolutionary history of phenazine genes is complex. nih.gov In some genera, like Pseudomonas, the genes appear to be conserved and passed down vertically. nih.gov However, in other genera, such as Burkholderia and Pectobacterium, there is strong evidence for horizontal gene transfer (HGT), where the gene cluster is passed between different species, sometimes mediated by mobile genetic elements like transposons. nih.govcore.ac.uknih.gov This patchy distribution of phz genes across diverse and distantly related bacteria suggests that the acquisition of this antibiotic-producing operon can provide a significant competitive advantage to the recipient organism. core.ac.ukmaynoothuniversity.ie Screening of public databases has identified phenazine biosynthesis gene clusters in numerous strains of Burkholderia and Pectobacterium, many of which are soil-dwelling or plant-associated bacteria. nih.govnih.gov

Future Directions and Research Perspectives

Development of Novel Analogs with Enhanced Specificity and Reduced Toxicity

The development of novel analogs of 7-Methylphenazine-1-carboxylic acid represents a promising avenue for future research. Although no specific analogs of this compound have been reported, studies on the broader phenazine (B1670421) class provide a roadmap for such endeavors. For instance, the synthesis of acylhydrazone derivatives of phenazine-1-carboxylic acid has been shown to yield compounds with notable antitumor activity. frontiersin.orgnih.gov Similarly, the creation of N-phenylalanine ester conjugates of PCA has been explored to enhance properties like phloem mobility in plants, a desirable trait for agricultural fungicides. bldpharm.com

Investigation of Combination Therapies with Existing Pharmacological Agents

The potential of this compound in combination therapies is another area ripe for investigation. Research on the parent compound, PCA, has demonstrated that it can interact with other antimicrobial agents. For example, PCA produced by Pseudomonas aeruginosa has been shown to induce the expression of the Tet38 efflux pump in Staphylococcus aureus, leading to increased resistance to tetracycline. medchemexpress.com This highlights the importance of understanding the interplay between phenazines and existing antibiotics.

Future studies should investigate whether this compound exhibits synergistic, antagonistic, or additive effects when combined with a range of pharmacological agents, including antibiotics, antifungals, and anticancer drugs. Such research could uncover novel therapeutic strategies where this compound could be used to enhance the efficacy of existing drugs or to overcome resistance mechanisms.

Exploration of this compound in Biofilm Management Strategies

Biofilms, structured communities of microorganisms, are notoriously resistant to antimicrobial treatments. Phenazines are known to play a role in biofilm formation. epa.gov For instance, phenazine-1-carboxylic acid can promote biofilm development in Pseudomonas aeruginosa through iron acquisition. epa.gov Conversely, some natural compounds are being explored for their anti-biofilm properties. nih.govnih.govnih.gov

The specific role of this compound in biofilm management is currently unknown. Future research should explore its ability to inhibit biofilm formation, disrupt established biofilms, or interfere with quorum sensing, the cell-to-cell communication system that regulates biofilm development. Investigating its effects on biofilms of clinically relevant pathogens could open up new avenues for treating persistent infections.

Deeper Understanding of Environmental and Host-Microbe Interactions Mediated by Phenazines

Phenazines are key mediators of interactions between microorganisms and their environments, including plant hosts. The rhizosphere, the soil region around plant roots, is a hotbed of such interactions, where microbial communities can influence plant health and growth. nih.gov While the general role of phenazines in these interactions is recognized, the specific contribution of this compound has not been elucidated.

Future research should aim to understand the ecological role of this compound. This includes investigating its production by soil and rhizosphere microorganisms, its stability and fate in the environment, and its impact on the composition and function of microbial communities. Furthermore, its signaling role in plant-microbe interactions, potentially influencing plant defense mechanisms or nutrient uptake, warrants investigation.

Applications in Agricultural Biocontrol and Sustainable Chemistry

The antifungal properties of phenazines have led to their exploration as biocontrol agents in agriculture. drugbank.com For example, PCA produced by Pseudomonas chlororaphis has been shown to be effective against the plant pathogen Acidovorax citrulli. drugbank.com The development of natural product-based fungicides is a key goal in sustainable agriculture.

There is a significant opportunity to investigate the potential of this compound as a biocontrol agent. This would involve screening its activity against a wide range of plant pathogens, including fungi and bacteria. Furthermore, exploring its production through microbial fermentation could offer a sustainable alternative to synthetic pesticides. Research into its mode of action and its compatibility with integrated pest management strategies would be essential for its practical application in the field.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 7-Methylphenazine-1-carboxylic acid derivatives?

- Methodological Answer : The synthesis typically involves modifying the phenazine core via substitution reactions. For example, introducing a methyl group at the 7-position can be achieved through nucleophilic substitution or Friedel-Crafts alkylation using methyl halides and Lewis acid catalysts (e.g., AlCl₃). Carboxylic acid groups are introduced via carboxylation with CO₂ under high pressure or via oxidation of methyl groups using strong oxidizing agents like KMnO₄ . A reported derivative, 7-(((carboxymethyl)amino)methyl)phenazine-1-carboxylic acid, was synthesized with an 82% yield using stepwise functionalization, followed by purification via recrystallization .

Q. How is the structural identity of this compound validated experimentally?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) are critical. For instance, the ¹H-NMR spectrum of a related compound (7a) displayed distinct aromatic proton signals at δ 8.60–8.12 ppm and methylene resonances at δ 4.52 and 3.93 ppm, confirming substitution patterns. HRMS data matched the calculated [M+H]⁺ ion (312.0979 vs. observed 312.0984) . X-ray crystallography may also resolve ambiguous stereochemistry in complex derivatives .

Q. What in vitro assays are used to evaluate the biological activity of this compound analogs?

- Methodological Answer : Standard antimicrobial assays include broth microdilution to determine minimum inhibitory concentrations (MICs) against bacterial/fungal strains. Phenazine derivatives often exhibit activity against Staphylococcus aureus and Candida albicans . For example, N-(2,5-dimethylphenyl)phenazine-1-carboxamide showed dose-dependent antifungal effects, assessed via colony counting and growth inhibition zones .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position, electronic effects) influence the bioactivity of this compound derivatives?

- Methodological Answer : Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., -NO₂) at the 2-position enhance antimicrobial potency by increasing electrophilicity, while bulky substituents at the 7-position reduce membrane permeability. For instance, replacing the methyl group with a carboxymethylamino moiety (as in compound 7a) improved solubility but reduced antifungal activity . Computational docking studies (e.g., AutoDock Vina) can predict binding affinities to target enzymes like dihydrofolate reductase .

Q. How can conflicting bioactivity data across studies be systematically addressed?

- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., pH, inoculum size) or strain-specific resistance mechanisms. Meta-analyses should standardize protocols (e.g., CLSI guidelines) and include positive controls (e.g., fluconazole for antifungal assays). For example, contradictory MIC values for phenazine analogs against Pseudomonas aeruginosa were resolved by controlling for iron availability, which modulates bacterial virulence .

Q. What strategies optimize the yield and purity of this compound during scale-up synthesis?

- Methodological Answer : Continuous-flow reactors improve reaction homogeneity and safety for exothermic steps (e.g., carboxylation). Solvent selection (e.g., DMF vs. THF) impacts crystallization efficiency; in one case, switching to DMSO increased purity from 90% to 97% . Advanced purification techniques, such as preparative HPLC with C18 columns, resolve structurally similar impurities .

Methodological Considerations

- Data Reproducibility : Always report reaction conditions (temperature, solvent ratios) and characterization data (e.g., NMR shifts, HRMS error margins) to enable replication .

- Ethical and Safety Practices : Use fume hoods for volatile reagents (e.g., AlCl₃) and adhere to waste disposal protocols for toxic intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。